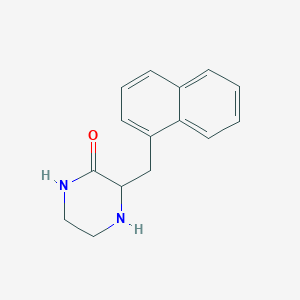
3-Naphthalen-1-ylmethyl-piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-3-(1-Naphthylmethyl)piperazin-2-one is a chiral organic compound characterized by its piperazin-2-one core structure substituted with a 1-naphthylmethyl group
Synthetic Routes and Reaction Conditions:
Jocic-type Reactions: One common synthetic route involves Jocic-type reactions with N-substituted diamines. This method allows for the regioselective formation of 1-substituted piperazin-2-ones with minimal loss of stereochemical integrity.
Palladium-Catalyzed Asymmetric Hydrogenation: Another approach is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides chiral piperazin-2-ones with excellent diastereoselectivities and enantioselectivities.
Industrial Production Methods: The industrial production of (R)-3-(1-Naphthylmethyl)piperazin-2-one typically involves large-scale chemical synthesis using the aforementioned methods. The choice of method depends on factors such as cost, scalability, and desired purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents like hydrogen peroxide or chromium-based reagents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the piperazin-2-one core can be modified by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, amines, or other nucleophiles
Major Products Formed:
Oxidation: Various oxidized derivatives of the compound
Reduction: Reduced forms of the compound
Substitution: Substituted derivatives with different functional groups
Scientific Research Applications
Chemistry: (R)-3-(1-Naphthylmethyl)piperazin-2-one is used as an intermediate in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology: The compound has been studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: It has shown promise in pharmaceutical research, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of fine chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism by which (R)-3-(1-Naphthylmethyl)piperazin-2-one exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-(1-Naphthylmethyl)piperazin-2-one: A structural isomer with the naphthylmethyl group at a different position.
3-(2-Naphthylmethyl)piperazin-2-one: Another isomer with the naphthylmethyl group attached to a different carbon on the naphthalene ring.
Uniqueness: (R)-3-(1-Naphthylmethyl)piperazin-2-one is unique due to its specific stereochemistry and substitution pattern, which can influence its reactivity and biological activity compared to its isomers.
Properties
Molecular Formula |
C15H16N2O |
|---|---|
Molecular Weight |
240.30 g/mol |
IUPAC Name |
3-(naphthalen-1-ylmethyl)piperazin-2-one |
InChI |
InChI=1S/C15H16N2O/c18-15-14(16-8-9-17-15)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7,14,16H,8-10H2,(H,17,18) |
InChI Key |
LZBZZLVHPFFTGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C(N1)CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















